REACTION_CXSMILES
|
C(P(C[CH2:20][CH2:21][CH3:22])CCCCP(CCCC)CCCC)CCC.C(O)[CH2:24][CH2:25][CH2:26]O.[CH2:29](O)[CH:30]=[CH2:31].N.[CH2:34]([NH2:37])[CH:35]=[CH2:36]>>[CH2:34]([NH:37][CH2:20][CH:21]=[CH2:22])[CH:35]=[CH2:36].[CH2:29]([N:37]([CH2:34][CH:35]=[CH2:36])[CH2:24][CH:25]=[CH2:26])[CH:30]=[CH2:31]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Name
|
Pd(CH2COCH2COCH3)2
|
Quantity
|
12.2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
42.6 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)P(CCCCP(CCCC)CCCC)CCCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 19.1 mmol | |
AMOUNT: MASS | 1.85 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(CC=C)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.2 mmol | |
AMOUNT: MASS | 2.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(P(C[CH2:20][CH2:21][CH3:22])CCCCP(CCCC)CCCC)CCC.C(O)[CH2:24][CH2:25][CH2:26]O.[CH2:29](O)[CH:30]=[CH2:31].N.[CH2:34]([NH2:37])[CH:35]=[CH2:36]>>[CH2:34]([NH:37][CH2:20][CH:21]=[CH2:22])[CH:35]=[CH2:36].[CH2:29]([N:37]([CH2:34][CH:35]=[CH2:36])[CH2:24][CH:25]=[CH2:26])[CH:30]=[CH2:31]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Name
|
Pd(CH2COCH2COCH3)2
|
Quantity
|
12.2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
42.6 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)P(CCCCP(CCCC)CCCC)CCCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 19.1 mmol | |
AMOUNT: MASS | 1.85 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(CC=C)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.2 mmol | |
AMOUNT: MASS | 2.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |